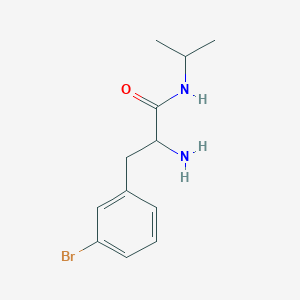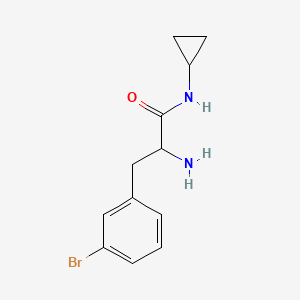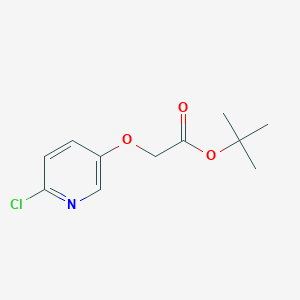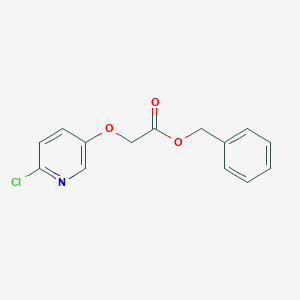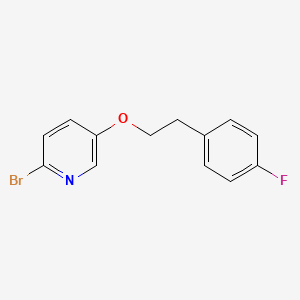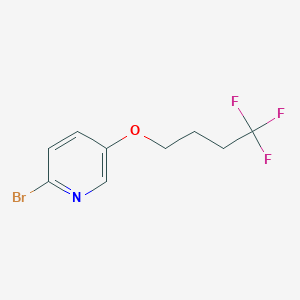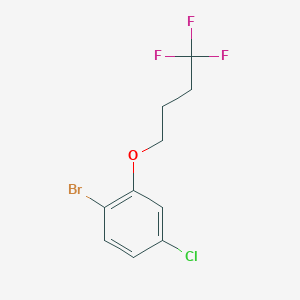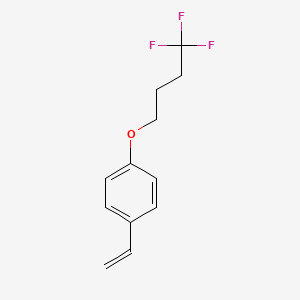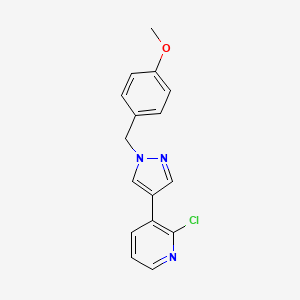![molecular formula C11H14BrNO3 B8150669 Tert-butyl 2-[(6-bromopyridin-3-yl)oxy]acetate](/img/structure/B8150669.png)
Tert-butyl 2-[(6-bromopyridin-3-yl)oxy]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-[(6-bromopyridin-3-yl)oxy]acetate is an organic compound that features a tert-butyl ester group attached to a 2-[(6-bromopyridin-3-yl)oxy]acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[(6-bromopyridin-3-yl)oxy]acetate typically involves the following steps:
Starting Materials: The synthesis begins with 6-bromopyridin-3-ol and tert-butyl bromoacetate.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF).
Procedure: The 6-bromopyridin-3-ol is reacted with tert-butyl bromoacetate under reflux conditions, leading to the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions:
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the pyridine ring.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiolate (KSR) can be used.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).
Major Products
Substitution Products: Depending on the nucleophile, various substituted pyridine derivatives.
Oxidation Products: Oxidized forms of the pyridine ring.
Hydrolysis Products: 2-[(6-bromopyridin-3-yl)oxy]acetic acid.
Scientific Research Applications
Chemistry
Building Block: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Employed in catalytic processes due to its unique reactivity.
Biology
Bioconjugation: Utilized in the modification of biomolecules for research purposes.
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Medicine
Therapeutic Agents: Explored for its potential in developing new therapeutic agents, particularly in targeting specific biological pathways.
Industry
Material Science: Used in the development of new materials with specific properties.
Agrochemicals: Investigated for its potential use in the synthesis of new agrochemicals.
Mechanism of Action
The mechanism by which tert-butyl 2-[(6-bromopyridin-3-yl)oxy]acetate exerts its effects depends on its application. In drug development, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The ester group can be hydrolyzed to release the active acid form, which can then participate in further biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-[(6-chloropyridin-3-yl)oxy]acetate
- Tert-butyl 2-[(6-fluoropyridin-3-yl)oxy]acetate
- Tert-butyl 2-[(6-iodopyridin-3-yl)oxy]acetate
Uniqueness
Tert-butyl 2-[(6-bromopyridin-3-yl)oxy]acetate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom can be selectively substituted, providing a versatile platform for further functionalization.
Properties
IUPAC Name |
tert-butyl 2-(6-bromopyridin-3-yl)oxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO3/c1-11(2,3)16-10(14)7-15-8-4-5-9(12)13-6-8/h4-6H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUSQFVJIFWMFNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CN=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(S)-ethyl 3-amino-3-(3'-methoxy-[1,1'-biphenyl]-4-yl)propanoate](/img/structure/B8150588.png)
![(S)-ethyl 3-amino-3-(3'-chloro-[1,1'-biphenyl]-4-yl)propanoate](/img/structure/B8150606.png)
![(S)-ethyl 3-amino-3-(4'-methyl-[1,1'-biphenyl]-4-yl)propanoate](/img/structure/B8150611.png)
![(S)-ethyl 3-amino-3-(4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)propanoate](/img/structure/B8150625.png)
![(S)-ethyl 3-amino-3-(4'-chloro-[1,1'-biphenyl]-4-yl)propanoate](/img/structure/B8150645.png)
